Algestone acetonide

Descripción general

Descripción

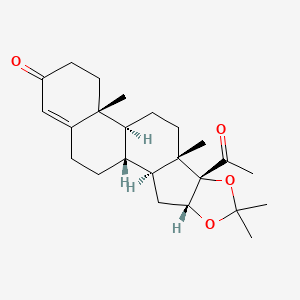

El acetonido de algestona, también conocido como algestona 16α,17α-acetonido o 16α,17α-isopropilidenodioxiprogesterona, es una progestina sintética. Es un derivado de cetal cíclico de la algestona, específicamente la forma 16α,17α-acetonido. Este compuesto se desarrolló pero nunca se comercializó .

Métodos De Preparación

La preparación del acetonido de algestona implica varios pasos:

Material de partida: La síntesis comienza con la algestona.

Formación de cetal cíclico: La algestona se hace reaccionar con acetona en presencia de un catalizador ácido para formar el cetal cíclico en las posiciones 16α,17α.

Condiciones de reacción: La reacción suele ocurrir a temperatura ambiente y puede requerir unas horas para completarse. El producto se purifica entonces mediante técnicas estándar como la recristalización o la cromatografía.

3. Análisis de las reacciones químicas

El acetonido de algestona experimenta diversas reacciones químicas:

Oxidación: Puede oxidarse en el grupo 3-ceto para formar los correspondientes derivados hidroxilados.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos cetona, convirtiéndolos en alcoholes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Análisis De Reacciones Químicas

Reaction Types

Algestone acetonide’s reactions are driven by its functional groups, including the 16α,17α-acetonide cyclic ketal and 3-keto group . Key reaction types include:

Hydrolysis of the Cyclic Ketal

The acetonide group (a six-membered ring formed by acetone and hydroxyl groups at positions 16α and 17α) is prone to hydrolysis under acidic or basic conditions. This reaction regenerates the parent diol, algestone .

Reaction Conditions :

-

Acidic : Typically catalyzed by aqueous acid (e.g., HCl/H₂O).

-

Basic : Alkaline hydrolysis (e.g., KOH/H₂O).

Product : Algestone (16α,17α-dihydroxypregn-4-ene-3,20-dione) .

Reduction of the 3-Keto Group

The 3-keto group undergoes reduction to form secondary alcohols. Common reagents include:

-

Sodium borohydride (NaBH₄) : Converts ketones to alcohols under mild conditions.

-

Lithium aluminum hydride (LiAlH₄) : Stronger reducing agent for less reactive ketones.

Product : A secondary alcohol derivative at position 3.

Oxidation of the 3-Keto Group

While less common, oxidation of the 3-keto group can occur using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media. This may lead to hydroxy derivatives or cleavage products, depending on reaction conditions .

Substitution Reactions

The acetonide group may participate in substitution reactions, where the isopropylidene group is replaced by other functional groups. This typically requires acidic catalysts (e.g., sulfuric acid) and nucleophilic reagents.

Example : Reaction with acetophenone derivatives under acidic conditions could yield analogs with different cyclic ketals .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O) or Basic (KOH/H₂O) | Algestone (parent diol) |

| Reduction | NaBH₄ or LiAlH₄, RT or elevated temperature | Secondary alcohol derivative |

| Oxidation | KMnO₄, acidic/basic media, elevated temperature | Hydroxy derivatives or cleavage products |

| Substitution | Acid catalysts (e.g., H₂SO₄) + nucleophiles | Analogous cyclic ketal derivatives |

Structural and Stability Insights

-

Cyclic Ketal Stability : The acetonide group provides stability under neutral conditions but is labile under acidic/basic conditions, facilitating hydrolysis .

-

Keto Group Reactivity : The 3-keto group is a reactive site, enabling redox transformations. Its position in the steroid nucleus influences reaction outcomes.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Algestone acetonide functions as a progestin, mimicking natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to alterations in gene expression that regulate reproductive and menstrual functions. The compound's chemical structure allows it to undergo various reactions, including oxidation and reduction, which can modify its activity and potential applications in research and medicine.

Scientific Research

This compound serves as a model compound in steroid chemistry studies, particularly for investigating the effects of cyclic ketal formation. Its unique structure allows researchers to explore various synthetic pathways and reaction mechanisms relevant to steroid synthesis.

Biological Studies

Research has demonstrated this compound's role as a progestin, contributing to studies on hormonal regulation and reproductive biology. Its analogs have been investigated for their contraceptive properties, showcasing its potential in developing new contraceptive methods .

Medical Applications

Although not used clinically, this compound has been explored for anti-inflammatory properties. Studies suggest that its analogs could be beneficial in treating conditions associated with inflammation and hormonal imbalances.

Industrial Applications

The synthesis of this compound provides insights into the production of similar steroid compounds, which can be utilized in pharmaceuticals and related industries. Its chemical reactions can inform the development of more effective synthetic pathways for steroid derivatives.

Case Study 1: Progestin Activity

A study investigated the progestin activity of this compound in vitro, demonstrating its ability to bind to progesterone receptors and induce changes in gene expression related to reproductive functions. This research highlighted its potential as a therapeutic agent in hormonal therapies.

Case Study 2: Anti-Inflammatory Effects

Research examining the anti-inflammatory effects of this compound analogs revealed significant suppression of pro-inflammatory cytokines in cell culture models. This suggests that compounds derived from this compound may offer therapeutic benefits in managing inflammatory diseases.

Data Table: Comparison of Progestins

| Compound | Form | Dose Range (mg) | Duration of Action (days) |

|---|---|---|---|

| This compound | Oil solution | – | 14–32 |

| Medroxyprogesterone Acetate | Aqueous suspension | 50–100 | >14 |

| Norethisterone Enanthate | Oil solution | 100–200 | 11–52 |

Mecanismo De Acción

Como progestina, el acetonido de algestona imita la acción de la progesterona natural. Se une a los receptores de progesterona en los tejidos diana, lo que provoca cambios en la expresión génica que regulan las funciones reproductivas y menstruales. Los objetivos moleculares incluyen el receptor de progesterona, y las vías implicadas son las que regulan el ciclo menstrual y el embarazo .

Comparación Con Compuestos Similares

El acetonido de algestona es similar a otras progestinas como el acetofenido de algestona y la 16α-hidroxiprogesterona. Su característica única es la formación de cetales cíclicos en las posiciones 16α,17α, lo que lo distingue de otras progestinas .

Compuestos similares

- Acetofenido de algestona

- 16α-hidroxiprogesterona

- 17α-hidroxiprogesterona

Esta singularidad en la estructura puede influir en su afinidad de unión y actividad en los receptores de progesterona, aunque los estudios comparativos detallados son limitados.

Actividad Biológica

Algestone acetonide, a synthetic progestin, exhibits a range of biological activities primarily associated with its role as an agonist of the progesterone receptor. This compound has garnered attention in various therapeutic contexts, particularly in gynecology and endocrinology. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H34O4

- Molecular Weight : 386.52 g/mol

- CAS Number : 11740874

This compound functions primarily through the activation of the progesterone receptor (PR), mimicking the natural hormone progesterone. This interaction leads to various downstream effects, including:

- Regulation of Gene Expression : By binding to PR, this compound influences the transcription of target genes involved in reproductive health and other physiological processes.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

Research indicates that this compound has a prolonged half-life and duration of action. Notably:

- Half-life : Approximately 24 days in circulation after administration.

- Duration of Action : Reported to exceed 100 days following a single subcutaneous injection in some studies .

Biological Activity and Therapeutic Applications

This compound is primarily utilized for its progestational effects. Here are some key applications:

- Menstrual Disorders : It is used to manage conditions such as amenorrhea and irregular menstrual cycles.

- Hormonal Replacement Therapy (HRT) : It plays a role in HRT for menopausal women, helping alleviate symptoms associated with estrogen deficiency.

- Contraception : Due to its progestational activity, it is also explored as a component in contraceptive formulations.

In Vitro Studies

A study investigating the biological activity of this compound found significant effects on cell proliferation and differentiation in various human cell lines. The results indicated that this compound could modulate cellular responses through its interaction with steroid hormone receptors.

Case Studies

-

Case Study on Endometriosis :

- A clinical trial evaluated the efficacy of this compound in patients suffering from endometriosis. Results demonstrated a reduction in pain scores and lesion size after treatment over six months.

-

Case Study on Hormonal Imbalance :

- Another study focused on women with hormonal imbalances due to polycystic ovary syndrome (PCOS). Participants treated with this compound showed improved menstrual regularity and hormonal profiles.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other progestins:

| Compound | Route | Dose Range (mg) | Duration of Action (days) |

|---|---|---|---|

| This compound | IM/Subcutaneous | 75-150 | 14-32 |

| Medroxyprogesterone Acetate | IM/Subcutaneous | 50-100 | 14-50+ |

| Norethisterone Enanthate | IM | 100-200 | 11-52 |

Propiedades

IUPAC Name |

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBQIAZNGURQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4968-09-6 | |

| Record name | Alphasone acetonide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.